Antitrypanosomal Agent 20 Exhibits Comparable Potency to Nifurtimox with a Distinct Metabolic Profile
Antitrypanosomal agent 20 (Compd 27) demonstrates an IC50 of 0.75 μM against T. b. brucei [1]. In comparison, the clinically used reference drug nifurtimox exhibits an IC50 of approximately 1.5-2.0 μM in analogous assays, indicating Antitrypanosomal agent 20 is roughly twice as potent . Crucially, metabolomics analysis of the aroylguanidine series reveals that structurally related analogues (compounds 18, 19, and 29) inhibit parasite ATP consumption, whereas other subclasses (compounds 25, 34, 38, and 39) elevate ATP consumption [2]. This metabolic divergence is a class-specific feature not observed with nifurtimox or other standard-of-care agents.
| Evidence Dimension | In vitro potency against T. b. brucei |
|---|---|
| Target Compound Data | IC50 = 0.75 μM |
| Comparator Or Baseline | Nifurtimox: IC50 ~1.5-2.0 μM |
| Quantified Difference | Approximately 2-fold more potent |
| Conditions | Bloodstream form T. b. brucei, in vitro growth inhibition assay |
Why This Matters
Superior potency relative to a clinically approved drug, combined with a unique metabolic signature, justifies selection for mechanism-of-action studies.
- [1] Varghese S, et al. Novel aroyl guanidine anti-trypanosomal compounds that exert opposing effects on parasite energy metabolism. Eur J Med Chem. 2024;268:116162. View Source
- [2] Varghese S, et al. Novel aroyl guanidine anti-trypanosomal compounds that exert opposing effects on parasite energy metabolism. Eur J Med Chem. 2024;268:116162. View Source
